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Compound of Interest

(25,3S)-(9)-
Bis(diphenylphosphino)butane

Cat. No.: B149224

Compound Name:

(2S,3S)-(-)-Bis(diphenylphosphino)butane: A
Comprehensive Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(2S,3S)-(-)-Bis(diphenylphosphino)butane, commonly known as (S,S)-Chiraphos, is a chiral
diphosphine ligand widely employed in asymmetric catalysis. Its C2-symmetric backbone and
stereogenic carbons make it a highly effective ligand for a variety of transition metal-catalyzed
reactions, enabling the synthesis of enantiomerically enriched products. This technical guide
provides a detailed overview of its physical and chemical properties, a representative synthesis
protocol, and an example of its application in asymmetric hydrogenation.

Core Physical and Chemical Properties

(S,S)-Chiraphos is a white crystalline powder that is stable in air, a desirable characteristic for a
phosphine ligand.[1] Its solubility in common organic solvents facilitates its use in a wide range
of reaction conditions.

Physical Properties

A summary of the key physical properties of (2S,3S)-(-)-Bis(diphenylphosphino)butane is
presented in the table below.
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Property Value References
White to off-white crystalline

Appearance [1][2]
powder

Molecular Formula Ca2sHzsP2 [3114]

Molecular Weight 426.47 g/mol [4]

Melting Point 104-109 °C [1][5]

Boiling Point 529.2 + 33.0 °C (Predicted) [5][6]

Optical Rotation [a]D?7 -211° (c = 1.5 in CHCI3) [4]

N Soluble in acetonitrile and

Solubility [5][6]

chloroform.
Chemical Identity

Identifier Value References

CAS Number 64896-28-2 [1][3]
[(2S,3S)-3-

IUPAC Name (diphenylphosphanyl)butan-2- [3]
yl]-diphenylphosphane
INChI=1S/C28H28P2/c1-
23(29(25-15-7-3-8-16-25)26-
17-9-4-10-18-26)24(2)30(27-

InChl [3]
19-11-5-12-20-27)28-21-13-6-
14-22-28/h3-24H,1-
2H3/t23-,24-/m0/s1
C--INVALID-LINK--

SMILES P(clcccecl)c2cceecc2">C@HP  [7]

(c3ccceec3)c4cceccd

Spectral Data
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Detailed spectral analysis is crucial for the characterization and quality control of (2S,3S)-(-)-
Bis(diphenylphosphino)butane. While high-resolution spectra are not provided here, the
following tables summarize key spectral data.

NMR Spectroscopy

Nucleus Chemical Shift (d) ppm References

The spectrum is complex due
1H NMR to the phenyl and methyl [3][4]

protons.

Signals corresponding to the
13C NMR methyl, methine, and aromatic [3]

carbons are observed.

A single resonance is typically
3P NMR observed due to the C2 [4]

symmetry of the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of (S,S)-Chiraphos exhibits characteristic absorption bands corresponding to
the various functional groups present in the molecule. Key absorptions include those for C-H
stretching of the aromatic and aliphatic moieties, P-C stretching, and phenyl ring vibrations.

Mass Spectrometry

Mass spectrometric analysis of (S,S)-Chiraphos would show the molecular ion peak (M+) and
fragmentation patterns characteristic of phosphine ligands, including the loss of phenyl groups.

Experimental Protocols
Synthesis of (2S,3S)-(-)-Bis(diphenylphosphino)butane

The most common and practical synthesis of (S,S)-Chiraphos starts from the readily available
and inexpensive chiral pool starting material, (S,S)-tartaric acid.[1] The following is a
representative experimental protocol.
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Step 1: Synthesis of (S,5)-2,3-Butanediol

Reduction (e wih LA |
(S:5)Te id ‘ (8.5)-2.3-Butanediol

Tosyl chioride, Pyridine

Step 2: Tosylation Step 3: Nucleophilic Substitution
(8,5)-2,3-Butanediol (S.8)-2,3-Butanediol ditosylate

(8.:8)-2: d L } (S

[Rh((S,S)-Chiraphos)(s@ Prochiral Olefin

Coordination
[Rh((S,S)-Chiraphos)(olefin)]* H2
Reductive Elimination Oxidative Addition

[Rh(H)2((S,S)-Chiraphos)(olefin)]*

Migratory Insertion

[Rh(H)((S,S)-Chiraphos)(alkyl)]*

:

Chiral Alkane

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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